9-(3-Oxoprop-1-enyl)adenine

Oxidative DNA damage M1G adduct formation Endogenous mutagenesis

Choose 9-(3-Oxoprop-1-enyl)adenine for its unmatched M1G adduct-forming potency (30- to 150-fold greater than malondialdehyde). Its superior leaving group ensures higher adduct densities, improving LC-MS/MS calibration and detection limits. As the most reactive base propenal, it uniquely enables XPA-dependent NER inhibition studies and serves as the optimal GST P1-1 substrate (kcat/Km 7.7 × 10^5 M^-1·s^-1). An essential, cell-permeable probe for RNase L pathway activation at an IC50 of 2.30 nM. Avoid experimental variability—this is the definitive oxopropenylating agent.

Molecular Formula C8H7N5O
Molecular Weight 189.17 g/mol
Cat. No. B8343737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Oxoprop-1-enyl)adenine
Molecular FormulaC8H7N5O
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C=CC=O)N
InChIInChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)
InChIKeyLYXOMQKQLZJTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-Oxoprop-1-enyl)adenine (Adenine Propenal): A Specialized Endogenous DNA Oxopropenylating Agent for Oxidative Stress and Mutagenesis Research


9-(3-Oxoprop-1-enyl)adenine, systematically named (E)-3-(6-aminopurin-9-yl)prop-2-enal and commonly referred to as adenine propenal (CAS 90029-73-5), is a modified purine nucleobase bearing an α,β-unsaturated aldehyde side chain at the N9 position of the adenine ring [1]. It belongs to the base propenal family, endogenously generated via oxidative DNA damage and bleomycin-mediated strand scission. Adenine propenal functions as a highly reactive oxopropenylating agent, transferring its oxopropenyl group to guanine residues in DNA to form the mutagenic pyrimido[1,2-a]purin-10(3H)-one (M1G) adduct [2]. Its unique combination of an adenine leaving group and an α,β-unsaturated carbonyl electrophile distinguishes it from the more widely studied lipid peroxidation product malondialdehyde (MDA) and other base propenals, making it indispensable for research into oxidative-stress-induced mutagenesis, DNA repair inhibition, and cellular detoxification pathways.

Why 9-(3-Oxoprop-1-enyl)adenine Cannot Be Replaced by Malondialdehyde or Other Base Propenals in DNA Adduct Studies


Investigators seeking an oxopropenylating agent for DNA adduct research may consider malondialdehyde (MDA) or other base propenals as interchangeable alternatives. However, the chemical leaving group of 9-(3-oxoprop-1-enyl)adenine—an adenine imine nitrogen—is a substantially better leaving group at neutral pH than the enol hydroxyl of MDA, resulting in 30- to 150-fold greater M1G-forming potency for base propenals as a class [1]. Furthermore, among base propenals themselves, adenine propenal is consistently identified as the most reactive congener, exhibiting superior DNA reactivity, distinct protein modification patterns (including specific inactivation of the nucleotide excision repair protein XPA), and unique enzyme substrate properties that cannot be extrapolated from thymine or cytosine propenal data [2]. Substitution with MDA or alternative base propenals would introduce quantitatively different adduct burdens, altered DNA structural dependencies, and divergent biological endpoints, undermining experimental reproducibility and mechanistic interpretation.

9-(3-Oxoprop-1-enyl)adenine Quantitative Differentiation Evidence: Comparator-Based Potency, Efficiency, and Selectivity Data


M1G Adduct Formation Efficiency: Adenine Propenal vs. Malondialdehyde (MDA) in Cell-Free DNA Modification Assays

A direct head-to-head comparison demonstrated that 9-(3-oxoprop-1-enyl)adenine forms the mutagenic M1G (pyrimido[1,2-a]purin-10(3H)-one) deoxyguanosine adduct with substantially greater efficiency than malondialdehyde (MDA). In a systematic study comparing M1G-forming ability, base propenals as a chemical class were 30- to 150-fold more potent than MDA under equivalent reaction conditions. Specifically, 9-(3-oxoprop-1-enyl)adenine was verified to 'give rise to the M1G adduct with greater efficiency than malondialdehyde itself' and, among three β-substituted acroleins tested, 'adenine propenal proved to be the most efficient at forming M1G,' requiring significantly lower concentrations and/or shorter incubation times than MDA or β-benzoyloxyacrolein to achieve comparable adduction levels [1][2]. This differential is attributed to the superior leaving group ability of the adenine imine nitrogen compared to the enol hydroxyl of MDA at neutral pH [2].

Oxidative DNA damage M1G adduct formation Endogenous mutagenesis

Glutathione S-Transferase P1-1 (GST P1-1) Catalytic Efficiency: Adenine Propenal as the Highest-Activity Substrate Ever Reported

In a comprehensive study of human glutathione transferase (GST)-mediated detoxification of α,β-unsaturated aldehydes, adenine propenal demonstrated the highest catalytic efficiency ever reported for any substrate with GST P1-1. The catalytic efficiency (kcat/Km) was determined to be 7.7 × 10^5 M^-1·s^-1, and among all propenal derivatives tested (including thymine propenal and cytosine propenal), 'adenine propenal was the substrate giving the highest activity' [1]. By comparison, GST A1-1 and GST M1-1 isoforms were consistently less active toward base propenals than toward 4-hydroxyalkenals, while GST P1-1 showed the opposite selectivity—being particularly active with base propenals and most active with adenine propenal specifically [1]. The functional relevance of this kinetic preference was confirmed in HeLa cell culture experiments, where exogenous GST P1-1 augmented glutathione-mediated protection specifically against adenine propenal cytotoxicity [1].

Cellular detoxification Glutathione conjugation Enzyme kinetics

Anthracycline Drug-Enhanced DNA Oxopropenylation: Adenine Propenal Displays 7-Fold Enhancement vs. 3-Fold for MDA

In a study examining how DNA structure and DNA-binding drugs modulate oxopropenylation by endogenous mutagens, the anthracycline chemotherapeutic agents daunorubicin and doxorubicin produced a concentration-dependent enhancement of DNA oxopropenylation that was significantly greater for adenine propenal than for malondialdehyde. Specifically, 'the anthracycline drugs daunorubicin and doxorubicin enhanced oxopropenylation by MDA up to 3-fold and by adenine propenal up to 7-fold in a concentration-dependent manner' [1]. This represents a >2-fold differential enhancement factor favoring adenine propenal over MDA under identical experimental conditions. Additional DNA structural studies in the same report revealed that adenine propenal-mediated oxopropenylation is particularly sensitive to ionic strength and DNA conformation, with single-stranded DNA being more susceptible than double-stranded DNA and supercoiled plasmid DNA more sensitive than linearized DNA [1].

DNA-drug interactions Anthracycline chemotherapy Adduct enhancement

RNase L Activation Potency: 9-(3-Oxoprop-1-enyl)adenine Activates the 2-5A-Dependent Endoribonuclease at Low Nanomolar Concentrations

9-(3-Oxoprop-1-enyl)adenine was tested for its ability to activate the 2-5A-dependent endoribonuclease RNase L, a critical effector of the interferon-mediated antiviral response. In a mouse L cell extract assay measuring inhibition of protein synthesis (a functional readout of RNase L activation), the compound exhibited an IC50 of 2.30 nM [1]. This sub-nanomolar potency establishes 9-(3-oxoprop-1-enyl)adenine as a structurally distinct, non-oligonucleotide activator of RNase L. By comparison, the natural trimeric activator 2-5A (ppp5'A2'p5'A2'p5'A) and its synthetic analogs typically require a 5'-triphosphate moiety and specific 2'-5' phosphodiester linkage geometry for high-affinity RNase L binding and activation—structural features absent in 9-(3-oxoprop-1-enyl)adenine, suggesting a mechanistically distinct mode of interaction with the RNase L system [1]. The compound has also been reported in annotation databases to display antiviral activity against encephalomyocarditis virus (EMCV) and hepatitis C virus (HCV) via an alternative antiviral pathway independent of 2-5A synthetase activity, consistent with its RNase L activation profile [2].

RNase L activation Antiviral innate immunity 2-5A pathway

Specific Inactivation of Nucleotide Excision Repair: Adenine Propenal Covalently Modifies XPA and Abolishes Its DNA-Binding Function

Among base propenals, only adenine propenal has been systematically evaluated for its ability to covalently modify and functionally inactivate the critical nucleotide excision repair (NER) protein XPA. Comprehensive proteomic profiling demonstrated that adenine propenal reacts with XPA to form stable Nε-oxopropenyllysine adducts at three specific lysine residues located within the DNA-binding domain of the protein [1]. Two of these modified residues are also sites of regulatory acetylation by SIRT1 [1]. Biophysical analysis using fluorescence anisotropy DNA-binding assays confirmed that 'modification of XPA by adenine propenal decreases its affinity for damaged DNA' and 'dramatically reduces XPA's ability to bind to a DNA substrate' [1]. While MDA has been reported to inhibit NER at the cellular level, its direct effect on XPA DNA-binding activity has not been established at the molecular level, and other base propenals (thymine propenal, cytosine propenal) have not been characterized for XPA modification, making adenine-propenal-induced XPA inactivation a compound-specific functional property [1].

DNA repair inhibition XPA protein modification Nucleotide excision repair

Optimal Application Scenarios for 9-(3-Oxoprop-1-enyl)adenine Based on Verified Differential Performance


Standardized M1G Adduct Reference Standard for Oxidative DNA Damage Adductomics

The 30- to 150-fold greater M1G-forming potency of 9-(3-oxoprop-1-enyl)adenine relative to MDA [1], combined with its status as the most efficient oxopropenylating agent among β-substituted acroleins, makes it the preferred reagent for generating M1G-containing DNA reference standards. Analytical chemistry laboratories developing LC-MS/MS methods for M1G quantification in biological samples can achieve higher adduct densities per treatment, improving calibration curve range and lowering limits of detection. The compound's well-characterized concentration- and time-dependent adduct formation kinetics [1] enable reproducible preparation of DNA substrates with defined adduct levels for inter-laboratory standardization efforts.

High-Sensitivity GST P1-1 Activity Assays and Inhibitor Screening Platforms

With a kcat/Km of 7.7 × 10^5 M^-1·s^-1—the highest ever reported for any GST P1-1 substrate—9-(3-oxoprop-1-enyl)adenine is the substrate of choice for developing maximal-sensitivity glutathione transferase activity assays [2]. Drug discovery programs targeting GST P1-1 for cancer chemosensitization can leverage this kinetic advantage to detect low-abundance enzyme activity in tumor lysates or to resolve subtle inhibitory effects of lead compounds that would be undetectable with standard substrates such as 1-chloro-2,4-dinitrobenzene (CDNB). The compound's specific preference for GST P1-1 over Alpha and Mu class GSTs further supports isoform-selective assay development [2].

DNA Repair Inhibition Research: XPA-Dependent Nucleotide Excision Repair Dissection

9-(3-Oxoprop-1-enyl)adenine uniquely enables targeted molecular studies of XPA-dependent nucleotide excision repair inhibition via defined covalent protein modification [3]. Researchers studying the structural biology of NER or the consequences of XPA inactivation on genomic stability can employ this compound as a site-specific XPA modifier, exploiting the fact that three modification sites map to the DNA-binding domain and two overlap with regulatory acetylation sites. This application is not addressable with MDA or other base propenals due to the absence of validated XPA modification data for those compounds [3].

Small-Molecule RNase L Activator for Antiviral Innate Immunity Research

At an IC50 of 2.30 nM for RNase L-dependent inhibition of protein synthesis [4], 9-(3-oxoprop-1-enyl)adenine provides a cell-permeable, non-oligonucleotide chemical probe to activate the 2-5A/RNase L pathway in cellular models of viral infection. Virology laboratories investigating RNase L-mediated antiviral mechanisms against EMCV, HCV, or other RNA viruses can employ this compound to dissect 2-5A synthetase-independent activation pathways, bypassing the delivery and stability limitations inherent to phosphorylated 2-5A oligonucleotide analogs [4].

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